molecular formula C17H20BrN3O B2750605 2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380034-41-1

2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2750605
CAS No.: 2380034-41-1
M. Wt: 362.271
InChI Key: ZZGITAJLJSQXBI-UHFFFAOYSA-N
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Description

2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a piperidine ring, a bromophenyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and the bromophenyl group. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The bromophenyl group can be introduced via bromination reactions.

The final step involves the coupling of the piperidine derivative with the pyrimidine moiety. This can be achieved through nucleophilic substitution reactions, where the piperidine derivative acts as a nucleophile and the pyrimidine moiety as an electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
  • 2-[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
  • 2-[[1-[(2-Iodophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine

Uniqueness

2-({1-[(2-Bromophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

2-[[1-[(2-bromophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-16-7-2-1-6-15(16)12-21-10-3-5-14(11-21)13-22-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGITAJLJSQXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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